molecular formula C24H21FN2O4S2 B2420967 N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 899963-76-9

N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide

Cat. No. B2420967
CAS RN: 899963-76-9
M. Wt: 484.56
InChI Key: GEETZGWGIFFRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C24H21FN2O4S2 and its molecular weight is 484.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy. This demonstrates the potential of sulfonamide derivatives in developing treatments that target cancer cells with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activity

Another study synthesized a series of benzenesulfonamides to evaluate their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives displayed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This highlights the potential of sulfonamide derivatives in developing new antimicrobial and anticancer agents (Gul et al., 2016).

Material Science and Fuel Cell Applications

Research into comb-shaped poly(arylene ether sulfone)s for proton exchange membranes in fuel cells included the synthesis of a new sulfonated side-chain grafting unit. This work showcases the versatility of sulfonamide derivatives in material science, particularly in developing components for fuel cells that require high proton conductivity and stability (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)sulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S2/c1-31-19-9-12-22-21(15-19)26-24(32-22)27(16-17-5-3-2-4-6-17)23(28)13-14-33(29,30)20-10-7-18(25)8-11-20/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEETZGWGIFFRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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